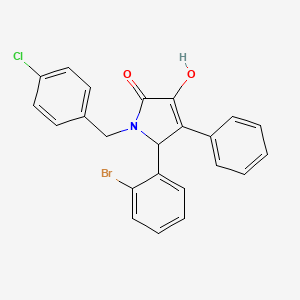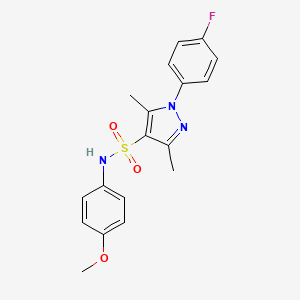![molecular formula C24H21ClN4O2 B14973782 9-(4-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14973782.png)
9-(4-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a chlorinated aromatic compound and a methyl-substituted aromatic amine, followed by cyclization to form the pyrazoloquinazoline core . Industrial production methods often employ transition-metal catalyzed cyclizations and other cascade reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Cyclization: The formation of the pyrazoloquinazoline core itself is a cyclization reaction.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
9-(4-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it might inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 9-(4-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other quinazolinone derivatives such as:
2,3-fused quinazolinones: Known for their rigidity and planarity, which enhance their biological activity.
4(3H)-quinazolinones: These compounds have broad applications, including antimalarial, antitumor, and antimicrobial activities.
The uniqueness of 9-(4-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazoloquinazoline core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21ClN4O2 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-N-(3-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c1-14-4-2-5-17(12-14)27-24(31)18-13-26-29-22(15-8-10-16(25)11-9-15)21-19(28-23(18)29)6-3-7-20(21)30/h2,4-5,8-13,22,28H,3,6-7H2,1H3,(H,27,31) |
InChI Key |
CJHFHLVPPIMLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-5-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973705.png)
![2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B14973712.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B14973715.png)

![Methyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propanoate](/img/structure/B14973731.png)
![N-(2-methoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B14973734.png)
![3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14973737.png)

![N-(2-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14973753.png)

![4-(Benzylsulfanyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14973762.png)
![ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973770.png)
![2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14973776.png)
![N-(2,4-dimethylphenyl)-2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14973789.png)
